2-chloro-4-(1H-tetrazol-5-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXZJLQJVCDQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyridine-Tetrazole Scaffold: A Technical Guide for Medicinal Chemistry
Executive Summary
The fusion of pyridine and tetrazole rings represents a "privileged scaffold" strategy in modern drug discovery. This architecture combines the electron-deficient nature of pyridine (a hydrogen bond acceptor) with the unique physicochemical properties of the tetrazole ring (a carboxylic acid bioisostere). This guide analyzes the medicinal utility of this scaffold, focusing on its role in kinase inhibition, metallodrug design, and antimicrobial agents.[1] It provides a validated, "green" synthetic protocol and examines the structural causality behind its biological efficacy.
Part 1: The Pharmacophore Rationale
Bioisosterism and Physicochemical Tuning
The 5-substituted 1H-tetrazole is the premier non-classical bioisostere for the carboxylic acid group (–COOH).
-
Acidity (
): Tetrazoles possess a of 4.5–4.9, nearly identical to carboxylic acids (4.2–4.8). This ensures that at physiological pH (7.4), the tetrazole exists primarily as the tetrazolate anion, maintaining the electrostatic interactions required for receptor binding. -
Lipophilicity: Unlike the highly polar carboxylate, the tetrazolate anion is more lipophilic. This enhances membrane permeability (passive diffusion) and oral bioavailability, addressing a common ADMET failure point for acid-containing drugs.
-
Metabolic Stability: Tetrazoles are resistant to many oxidative and hydrolytic metabolic pathways that rapidly degrade carboxylic acids (e.g., glucuronidation), thereby extending the plasma half-life (
).
The Pyridine-Tetrazole Synergy
Coupling the tetrazole to a pyridine ring creates a system with tunable electronics:
-
2-Pyridyltetrazoles: Create a bidentate chelating pocket (N,N-donor) capable of binding transition metals (Cu, Zn, Fe) or bridging water molecules in a receptor active site.
-
3- and 4-Pyridyltetrazoles: Act as linear linkers, positioning the acidic tetrazole to interact with positively charged residues (e.g., Arginine, Lysine) deep within enzymatic pockets (e.g., Kinase ATP-binding sites).
Part 2: Validated Synthetic Methodology
Protocol: Zinc-Catalyzed Aqueous Synthesis of 5-(Pyridyl)tetrazoles
Standard Protocol derived from Demko & Sharpless (J. Org. Chem. 2001)
Rationale: Traditional methods use ammonium chloride or toxic tin/aluminum reagents in organic solvents. The Zinc Bromide (
Materials
-
Substrate: Cyanopyridine (2-, 3-, or 4-isomer) [10 mmol]
-
Azide Source: Sodium Azide (
) [11 mmol, 1.1 equiv] -
Catalyst: Zinc Bromide (
) [10 mmol, 1.0 equiv] or Zinc Salts -
Solvent: Deionized Water [20 mL]
-
Workup: 3N Hydrochloric Acid (
)
Step-by-Step Workflow
-
Activation: Dissolve the cyanopyridine,
, and in water. The coordinates to the nitrile nitrogen, increasing its electrophilicity. -
Cycloaddition: Reflux the mixture (100°C) for 12–24 hours. The azide anion attacks the activated nitrile in a [3+2] cycloaddition.
-
Note: The intermediate is a Zinc-Tetrazolate complex, which precipitates out of the solution or forms a suspension.
-
-
Protonolysis (Critical Step): Cool to room temperature. Add 3N HCl until pH < 2.
-
Causality: This breaks the Zn-N bond, releasing the free 5-(pyridyl)tetrazole and solubilizing the zinc salts.
-
-
Isolation: The free tetrazole is often less soluble in acidic water and will precipitate. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Pathway
Caption: Flowchart of the Zinc-catalyzed aqueous synthesis of 5-substituted tetrazoles.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Anticancer Agents (Kinase Inhibition)
Pyridine-tetrazole scaffolds are increasingly used to target Receptor Tyrosine Kinases (RTKs) like EGFR and c-Met.
-
Mechanism: The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The tetrazole group extends into the solvent-accessible region or interacts with the "gatekeeper" residues, improving selectivity over other kinases.
-
Metal Complexes: Copper(II) and Gold(III) complexes of pyridine-tetrazoles have shown potent cytotoxicity. They function by generating Reactive Oxygen Species (ROS) within the tumor cell or by intercalating into DNA, causing strand breaks.
Antimicrobial & Antifungal
The bidentate nature of 2-(1H-tetrazol-5-yl)pyridine (2-PT) makes it a powerful chelator for essential microbial metals.
-
Mechanism: By sequestering metal ions (Fe, Zn) required for bacterial metalloenzymes, these scaffolds inhibit bacterial growth. Additionally, lipophilic derivatives can penetrate fungal cell walls (ergosterol pathways).
Comparative Efficacy Data
The following table summarizes the potency of selected pyridine-tetrazole derivatives and their metal complexes against key cancer cell lines.
| Compound Class | Target / Mechanism | Cell Line | IC50 ( | Reference |
| 5-Phenyltetrazole (Benchmark) | Bioisostere Baseline | HL-60 (Leukemia) | 0.69 | [1] |
| Pyridine-Tetrazole Hybrid | Tubulin Polymerization | Huh-7 (Liver) | 6.54 | [2] |
| Sr(II) Pyridine-Dicarboxamide | ROS Generation / Apoptosis | A375 (Melanoma) | 2.42 | [3] |
| Cu(II) Tetrazole-Oligopyridine | DNA Binding / Cleavage | MCF-7 (Breast) | < 5.0 | [4] |
| Pyridine-Thiazole Hybrid | Kinase Inhibition | HCT-116 (Colon) | 9.54 | [5] |
Part 4: Structural Biology & Binding Modes
The versatility of the scaffold lies in its ability to switch binding modes based on the environment (pH and metal presence).
Visualization: Binding Mode Dichotomy
Caption: Dual binding modes: Mode A mimics carboxylates for receptor binding; Mode B chelates metals for enzymatic inhibition.
References
-
ResearchGate. Tetrazole Derivatives as Promising Anticancer Agents. [Link]
-
RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations. [Link]
-
University of Turin. Study on crystallographic structure and antiproliferative effect of mixed-ligand strontium(II) complex. [Link]
-
RSC Publishing. Cytotoxic mixed-ligand copper(II) complexes with 1H-tetrazole-5-acetic acid and oligopyridine derivatives. [Link]
-
ResearchGate. Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. [Link]
Sources
Navigating the 1H/2H-Tetrazole Tautomeric Equilibrium in Pyridine Scaffolds: A Technical Guide
This guide provides an in-depth technical analysis of 1H- vs. 2H-tetrazole tautomerism within pyridine scaffolds. It is structured to serve as a decision-making framework for medicinal chemists and structural biologists.
Part 1: The Bioisostere Paradox
In drug design, the tetrazole ring is the premier bioisostere for the carboxylic acid moiety. It offers comparable acidity (
However, unlike the carboxylic acid, the tetrazole moiety is a chameleon . It exists in a dynamic tautomeric equilibrium between the 1H-tetrazole (polar) and 2H-tetrazole (lipophilic) forms.[2] When attached to a pyridine ring—a ubiquitous pharmacophore—this equilibrium becomes highly sensitive to electronic effects, solvent polarity, and specific intramolecular interactions (e.g., hydrogen bonding in 2-pyridyl derivatives).
The Core Challenge: The "active" conformation in a protein binding pocket (often stabilized by H-bonds) may differ from the dominant tautomer in solution or the solid state. Misidentifying the dominant species can lead to erroneous Structure-Activity Relationship (SAR) models and failed crystal structure refinements.
Part 2: Mechanistic Drivers of Tautomerism
The preference for the
The Dipole Moment & Solvation Rule
-
1H-Tetrazole: Highly polar (
~ 5.0 D).-
Dominance: Favored in the solid state (due to intermolecular H-bonding networks) and polar solvents (DMSO, MeOH, Water) which stabilize the large dipole.
-
-
2H-Tetrazole: Less polar (
~ 2.0 D).-
Dominance: Favored in the gas phase , non-polar solvents (CDCl
, Toluene), and lipid bilayers . -
Drug Design Implication: The
tautomer is often the species responsible for passive membrane transport.
-
The Pyridyl Electronic Influence
The pyridine ring acts as an electron-withdrawing group (EWG).
-
General Rule: EWGs at the 5-position of the tetrazole ring generally destabilize the
form relative to the form by reducing the electron density required to stabilize the N1-H bond. -
The 2-Pyridyl Anomaly (Ortho-Effect):
-
In 5-(2-pyridyl)tetrazoles, a specific intramolecular interaction can occur.[3] The
-tautomer allows for a planar conformation where the tetrazole N2-H is geometrically positioned to form a weak intramolecular hydrogen bond with the pyridine nitrogen (Py-N...H-N2). -
However, experimental evidence often shows that in highly polar solvents (DMSO), the solvent interaction overrides this, forcing the population back toward the
form.
-
Visualization of the Equilibrium
The following diagram illustrates the dynamic equilibrium and the environmental factors shifting the ratio.
Caption: Figure 1. The dynamic equilibrium between 1H and 2H tetrazole tautomers is driven by solvent polarity and substituent electronics.
Part 3: Self-Validating Experimental Workflow
To definitively assign the tautomeric ratio for a specific pyridyl-tetrazole, do not rely on literature averages. Use this self-validating protocol.
Step 1: The "Methylation Test" (Chemical Validation)
Since the proton exchange is fast on the NMR timescale at room temperature, direct observation can be difficult. Methylation "locks" the tautomers.
-
Reaction: Treat the pyridyl-tetrazole with MeI/K
CO in acetone. -
Result: You will obtain a mixture of N1-methyl and N2-methyl isomers.
-
Separation: These are separable by chromatography (N2-methyl is usually less polar/higher R
). -
Analysis: Obtain NOESY spectra.
-
N1-Me: NOE observed between Methyl protons and Pyridine protons (if steric proximity allows).
-
N2-Me: Distinct chemical shift pattern.
-
-
Utility: These "locked" standards provide the exact
C and N chemical shift values for the pure -like and -like forms of your specific scaffold.
Step 2: Variable Temperature (VT) NMR (Dynamic Validation)
If the methylation step is skipped, use VT-NMR.
-
Solvent: Dissolve in a solvent with a low freezing point (e.g., CD
Cl or THF-d ). -
Cooling: Lower temperature to -60°C or -80°C.
-
Observation: At low T, the proton exchange slows down. If both tautomers are present in significant ratios, the average signals will split into two distinct sets of peaks.
-
Integration: Integrate the distinct signals to determine the
at that temperature.
Step 3: N HMBC Spectroscopy (The Gold Standard)
Nitrogen-15 NMR is the most diagnostic tool because the chemical shift difference between a protonated nitrogen (pyrrole-like) and a non-protonated nitrogen (pyridine-like) is massive (~100 ppm).
-
Technique: Use
- HMBC (Heteronuclear Multiple Bond Correlation) at natural abundance. This avoids the cost of enriched isotopes. -
Diagnostic Signals:
-
1H-Tautomer: N1 is protonated (shielded, ~ -160 to -200 ppm). N2, N3, N4 are deshielded.
-
2H-Tautomer: N2 is protonated (shielded). N1, N3, N4 are deshielded.
-
Pyridine Nitrogen: Serves as an internal reference (~ -60 to -100 ppm).
-
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow to determine tautomeric ratios in solution and solid phases.
Part 4: Data Interpretation & Reference Values
Use the following tables to interpret your spectral data. Note that shifts are approximate and depend on the specific pyridine substitution.
Table 1: Comparative NMR Properties
| Property | 1H-Tetrazole Form | 2H-Tetrazole Form |
| N1 is shielded (~ -180 ppm) | N2 is shielded (~ -160 ppm) | |
| Generally more shielded | Generally more deshielded | |
| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) |
| Solvent Preference | DMSO, Water, Methanol | Chloroform, DCM, Toluene |
*Shifts relative to Nitromethane (0 ppm) or Ammonia (liquid). Calibrate using the Pyridine N signal.
Table 2: Substituent Effects (Pyridine Position)
| Scaffold | Dominant Solution Tautomer (Polar Solvent) | Dominant Solution Tautomer (Non-Polar) | Notes |
| 2-Pyridyl-Tetrazole | Equilibrium (favors 1H) | Equilibrium (favors 2H) | Potential intramolecular H-bond (N2-H...N-Py) in 2H form, but often weak. |
| 3-Pyridyl-Tetrazole | 1H | 2H | Behaves like phenyl-tetrazole. |
| 4-Pyridyl-Tetrazole | 1H | 2H | Strong electron-withdrawing effect may slightly increase 2H population. |
Part 5: Implications for Drug Discovery[5]
-
Solubility: If your lead compound is insoluble in non-polar media, it may be "stuck" in the
form in the crystal lattice (high lattice energy due to H-bonds). Disrupting this symmetry (e.g., by adding steric bulk to the pyridine) can force the form and improve solubility. -
Permeability: To maximize passive diffusion, design the scaffold to favor the
tautomer in the lipid environment. This can be achieved by placing electron-withdrawing substituents on the pyridine ring, which tends to favor the form electronically. -
Binding: Do not assume the solution tautomer is the binding tautomer. Protein binding pockets can select the "rare" tautomer if it offers better complementary interactions. Always co-crystallize if possible.
References
-
BenchChem. (2025).[4] A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry. Retrieved from
-
Popova, E. A., et al. (2021). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles. ResearchGate. Retrieved from
-
Claramunt, R. M., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. Journal of Organic Chemistry. Retrieved from
-
Sigalov, M. V., et al. (2019).[5] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. Retrieved from
-
Moser, A. (2026).[6] Differentiating Tautomers using 15N chemical shift information. ACD/Labs. Retrieved from
-
Wang, Y., et al. (2005). 2-(2H-Tetrazol-5-yl)pyridinium chloride. PMC - NIH. Retrieved from
Sources
- 1. ijmps.org [ijmps.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. acdlabs.com [acdlabs.com]
Drug Discovery Applications of 2-Chloro-4-(1H-tetrazol-5-yl)pyridine: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, 2-chloro-4-(1H-tetrazol-5-yl)pyridine represents a high-value "dual-handle" scaffold. It combines the bioisosteric utility of the tetrazole ring with the versatile reactivity of the 2-chloropyridine core. This guide analyzes the compound’s role as a surrogate for 2-chloropyridine-4-carboxylic acid, detailing its application in optimizing lipophilicity, metabolic stability, and target binding affinity. We provide validated synthetic protocols, reactivity maps, and structural activity relationship (SAR) logic to facilitate its integration into lead optimization campaigns.
Chemical Profile & Bioisosteric Significance[1][2][3][4]
Structural Analysis
The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a 5-substituted 1H-tetrazole.
-
Tetrazole Moiety (C4 Position): Acts as a non-classical bioisostere of the carboxylic acid group (
). It possesses a comparable pKa (~4.5–4.9) and planar geometry but offers distinct advantages:-
Metabolic Stability: Resistant to glucuronidation and beta-oxidation.
-
Lipophilicity: Generally more lipophilic than the corresponding carboxylate (
to ), improving passive membrane permeability. -
H-Bonding: The four nitrogen atoms provide a larger surface area for hydrogen bond acceptance, often recruiting additional water-mediated interactions within receptor pockets.
-
-
Chlorine Handle (C2 Position): An electrophilic site primed for diversification. The electron-deficient pyridine ring activates this position for Nucleophilic Aromatic Substitution (
) and facilitates oxidative addition in Palladium-catalyzed cross-coupling reactions.
Comparison: Carboxylate vs. Tetrazole
| Property | 2-Cl-Pyridine-4-COOH | 2-Cl-4-(Tetrazol-5-yl)Pyridine | Impact on Drug Design |
| pKa | ~4.2 | ~4.5–4.9 | Maintains anionic charge at physiological pH for electrostatic clamping (e.g., Arg/Lys residues). |
| H-Bond Donors | 1 (OH) | 1 (NH) | Tetrazole NH is a potent donor; tautomerism (1H vs 2H) offers flexible binding modes. |
| Metabolic Liability | High (Glucuronidation) | Low | Reduces clearance; avoids formation of reactive acyl glucuronides. |
| Geometry | Planar | Planar (Larger) | Tetrazole occupies more volume, potentially filling hydrophobic pockets adjacent to the charge center. |
Synthetic Pathways & Reactivity Logic
The synthesis of 2-chloro-4-(1H-tetrazol-5-yl)pyridine typically proceeds via the [3+2] cycloaddition of azide to 2-chloroisonicotinonitrile.[1]
Validated Synthetic Protocol
Objective: Synthesis of 2-chloro-4-(1H-tetrazol-5-yl)pyridine from 2-chloroisonicotinonitrile.
Reagents:
-
2-Chloroisonicotinonitrile (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Ammonium Chloride (
) (1.5 equiv) or (0.5 equiv) -
Solvent: DMF or Water/Isopropanol (for Green Chemistry variants)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-chloroisonicotinonitrile and DMF (
concentration). -
Activation: Add
and .[2] The ammonium salt buffers the reaction and activates the nitrile. Note: For a safer, non-explosive alternative to hydrazoic acid generation, use as a Lewis acid catalyst in water. -
Cycloaddition: Heat the mixture to 100°C for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak (
) and appearance of the tetrazole ( ). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold
. The product typically precipitates as a white/off-white solid due to the acidity of the tetrazole proton. -
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.
Diagram: Synthetic Divergence
The following diagram illustrates the central role of the scaffold and its divergent reactivity.
Figure 1: Synthetic divergence from the 2-chloro-4-(1H-tetrazol-5-yl)pyridine core.[3][4] The chlorine atom enables coupling and substitution, while the tetrazole nitrogen allows for alkylation.
Medicinal Chemistry Applications
GPCR Ligand Design (Glutamate & Acetylcholine)
In the design of ligands for mGluR (metabotropic glutamate receptors) and mAChR (muscarinic acetylcholine receptors), the tetrazole ring serves as a robust bioisostere for the distal carboxylate of glutamate.
-
Mechanism: The 2-chloro-4-tetrazolylpyridine scaffold mimics the electronic profile of glutamate-like agonists but provides a rigid heteroaromatic spacer.
-
Optimization: The 2-chloro position allows for the introduction of lipophilic tails (via Suzuki coupling) that reach into the receptor's allosteric pockets, converting a simple orthosteric mimic into a high-affinity Positive Allosteric Modulator (PAM).
Antitubercular Agents
Research indicates that pyridine-tetrazole hybrids exhibit significant activity against Mycobacterium tuberculosis (H37Rv strain).[5][2]
-
Rationale: The scaffold acts as a mimic of isoniazid or nicotinamide derivatives. The tetrazole ring can coordinate with metalloenzymes or disrupt cell wall synthesis pathways.
-
Key Insight: Substitution at the tetrazole nitrogen (e.g., with benzyl groups) often enhances cell permeability, allowing the "warhead" to reach intracellular targets.
Fragment-Based Drug Discovery (FBDD)
2-Chloro-4-(1H-tetrazol-5-yl)pyridine is an ideal fragment for FBDD screening libraries.
-
MW: ~181.5 Da (Rule of 3 compliant).
-
Solubility: High aqueous solubility at physiological pH (as the tetrazolate anion).
-
Vectors: Two distinct growth vectors (C2-Cl and N-Tetrazole) allow for rapid "fragment growing" once a hit is identified.
Experimental Protocol: Suzuki-Miyaura Coupling
Context: Functionalizing the C2-position to create biaryl libraries.
-
Reagents:
-
2-Chloro-4-(1H-tetrazol-5-yl)pyridine (
) -
Arylboronic acid (
) -
(
) -
(
, aq.) -
Dioxane (
)
-
-
Procedure:
-
Combine the scaffold, boronic acid, and base in a microwave vial.
-
Degas with Argon for 5 minutes.
-
Add the Pd catalyst and seal.
-
Heat at 100°C (thermal) or 120°C (microwave) for 1 hour.
-
Note on Tetrazole Interference: The acidic tetrazole proton can poison Pd catalysts. It is recommended to use excess base to ensure the tetrazole is fully deprotonated (forming the tetrazolate anion), which is less interfering, or to protect the tetrazole (e.g., with a Trityl group) prior to coupling if yields are low.
-
Structural Activity Relationship (SAR) Logic
The following diagram visualizes the decision-making process when utilizing this scaffold in a lead optimization campaign.
Figure 2: SAR decision tree for deploying the tetrazolyl-pyridine scaffold to solve common drug property issues.
References
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Thieme Connect. (2019). Link
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. (2019). Link
-
Synthesis and antitubercular evaluation of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine. ResearchGate. (2013).[2] Link
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central (PMC). (2025). Link
-
Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274). European Journal of Medicinal Chemistry. (2023).[6] Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. heteroletters.org [heteroletters.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
An Application Guide to the Catalytic Conversion of 2-Chloroisonicotinonitrile to 5-(2-Chloropyridin-4-yl)-1H-tetrazole
In the landscape of medicinal chemistry, the 5-substituted 1H-tetrazole ring is a privileged scaffold of immense value. It serves as a non-classical bioisostere of the carboxylic acid group, a common feature in many bioactive molecules.[1] While possessing similar acidity and spatial characteristics to a carboxylic acid, the tetrazole moiety offers enhanced lipophilicity and metabolic stability, making it a highly sought-after functional group in drug design.[1] This structural modification can lead to improved pharmacokinetic profiles, such as better oral bioavailability and longer half-life. The successful incorporation of tetrazoles into blockbuster drugs like the angiotensin II receptor antagonists Losartan and Valsartan, used to treat hypertension, underscores their therapeutic importance.[1][2]
The conversion of nitriles to tetrazoles via the formal [3+2] cycloaddition with an azide source is the most direct and widely employed synthetic route.[3][4] This guide focuses specifically on the catalytic conversion of 2-chloroisonicotinonitrile to 5-(2-chloropyridin-4-yl)-1H-tetrazole, a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). We will explore the mechanistic underpinnings of this transformation and provide a comparative analysis of various catalytic systems, from classical methods to cutting-edge green chemistry protocols.
Mechanistic Insight: The Role of Catalysis in the Azide-Nitrile Cycloaddition
The formation of a tetrazole from a nitrile and an azide is fundamentally a cycloaddition reaction. However, the precise mechanism has been a subject of continued investigation. Theoretical calculations suggest that the reaction does not proceed via a simple, concerted [3+2] cycloaddition. Instead, a more likely pathway involves the activation of the nitrile, making its carbon atom more electrophilic.[3][4][5][6]
A catalyst, typically a Lewis acid or a Brønsted acid, plays a crucial role in this activation.[7] Metal ions, such as Zn(II), can coordinate to the nitrogen atom of the nitrile group.[8] This coordination withdraws electron density from the carbon-nitrogen triple bond, significantly enhancing the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by the azide ion (N₃⁻), leading to the formation of an intermediate imidoyl azide, which then undergoes rapid intramolecular cyclization to yield the stable tetrazole ring.[3][5][6] The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile.[3][4][5]
Caption: Generalized mechanism of Lewis acid-catalyzed tetrazole synthesis.
A Comparative Overview of Catalytic Systems
The choice of catalyst is paramount, influencing reaction efficiency, safety, and environmental impact. A wide array of catalysts has been developed, each with distinct advantages.
1. Brønsted Acids and Amine Salts: The foundational method, reported by Finnegan, utilizes sodium azide and ammonium chloride (NH₄Cl).[9] While effective, this method often requires harsh conditions, including high temperatures (100-150 °C) and prolonged reaction times, which may not be suitable for sensitive substrates.[9]
2. Lewis Acids (Zinc Salts): Lewis acids are highly effective catalysts. The work of Demko and Sharpless demonstrated that zinc salts, particularly zinc bromide (ZnBr₂), can efficiently catalyze the reaction in water.[1][10] This protocol is exceptionally valuable as it represents a significant advance in safety and green chemistry.[10] Using water as a solvent mitigates explosion hazards and avoids the use of toxic organic solvents.[10] The reaction proceeds readily for a broad range of nitriles, including aromatic and alkyl substrates.[10][11]
3. Organotin Reagents: Organotin compounds, such as tributyltin azide (Bu₃SnN₃), are also potent reagents for this conversion.[12] To address the toxicity and contamination issues associated with tin, polymer-supported organotin catalysts have been developed.[2][13][14] These are particularly well-suited for continuous-flow processes, allowing for high throughput and yielding products with very low residual tin content (<5 ppm), a critical consideration in pharmaceutical manufacturing.[2][13][14]
4. Heterogeneous and Nanocatalysts: Recent research has focused heavily on developing recoverable and reusable heterogeneous catalysts to improve the sustainability of tetrazole synthesis.[15]
-
Magnetic Nanocatalysts: Nanoparticles based on an iron oxide (Fe₃O₄) core, functionalized with a catalytically active species (e.g., Cu, Ni, Pd, or acidic groups), are particularly attractive.[15][16][17] Their magnetic nature allows for simple and efficient separation from the reaction mixture using an external magnet, facilitating catalyst recycling.[15][16]
-
Silica-Based Catalysts: Reagents like silica sulfuric acid and nano-TiCl₄ supported on silica act as solid acid catalysts that are easily filtered and reused.[18][19][20]
-
Metal-Organic Frameworks (MOFs): Porous crystalline materials like HKUST-1 (a copper-based MOF) have shown excellent catalytic activity under mild conditions, benefiting from a high density of active sites.[21]
5. Other Transition Metal Catalysts: Various other transition metals have been successfully employed. Cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition, with studies isolating a key cobalt(II)-diazido intermediate, providing valuable mechanistic insight.[22][23] Copper(II) catalysts, including those supported on various materials, are also widely used, often in green solvents, providing high yields and adhering to sustainable chemistry principles.[24][25]
Data Summary: Catalyst Performance
| Catalyst System | Typical Solvent(s) | Temperature (°C) | Time | Representative Yield (%) | Key Advantages & Refs |
| NH₄Cl / NaN₃ | DMF | 100 - 150 | 24 - 72 h | Good to Excellent | Classic method.[9] |
| ZnBr₂ / NaN₃ | Water | 100 (Reflux) | 12 - 48 h | 80 - 95 | Green, safe, broad scope.[1][10] |
| Polymer-Supported Organotin | Acetone | 200 (Flow) | 7.5 - 15 min | >90 | Continuous flow, low metal contamination.[2][13] |
| Fe₃O₄-based Magnetic Nanocatalyst | Ethanol, H₂O/EtOH | 60 - 80 | 0.5 - 4 h | 85 - 98 | Easily recoverable, reusable, green.[15][16][17][26] |
| Co(II) Complex / NaN₃ | DMSO | 110 | 12 h | >90 | Homogeneous, good for mechanistic studies.[23] |
| Cu(II) Complex / NaN₃ | DMSO, H₂O/Isopropanol | 100 - 120 | 0.5 - 3 h | 90 - 96 | Efficient, often uses green solvents.[16][24] |
| Silica Sulfuric Acid / NaN₃ | NMP | 120 | 2 - 4 h | 89 - 97 | Heterogeneous, reusable solid acid.[18] |
Experimental Protocols
Safety Precaution: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic and explosive hydrazoic acid (HN₃). All glassware should be meticulously cleaned. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.
Protocol 1: Zinc-Catalyzed Synthesis in Water (Adapted from Demko & Sharpless)
This protocol is recommended for its high yield, operational simplicity, and superior safety profile, making it ideal for both academic and industrial laboratories.[1][10]
Materials:
-
2-Chloroisonicotinonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.2 - 1.5 equiv)
-
Zinc Bromide (ZnBr₂) (1.2 - 1.5 equiv)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer hotplate
-
Stir bar
-
Standard laboratory glassware for workup
-
Buchner funnel and filter paper
Caption: General workflow for the zinc-catalyzed synthesis of tetrazoles.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroisonicotinonitrile (e.g., 10 mmol, 1.39 g), sodium azide (12 mmol, 0.78 g), and zinc bromide (12 mmol, 2.70 g).[1]
-
Solvent Addition: Add deionized water (e.g., 20 mL) to the flask. The use of water as a solvent is a key feature for safety and sustainability.[10]
-
Heating and Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction is typically heterogeneous, so efficient stirring is crucial.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours depending on the scale and substrate reactivity.[1]
-
Work-up - Cooling and Acidification: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture with 3M HCl to a pH of approximately 1-2. This step protonates the tetrazolate salt, causing the neutral tetrazole product to precipitate out of the aqueous solution.
-
Isolation: Stir the acidified mixture in an ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum to a constant weight. The resulting 5-(2-chloropyridin-4-yl)-1H-tetrazole is typically of high purity.[10]
Protocol 2: Green Synthesis using a Recyclable Magnetic Nanocatalyst
This protocol illustrates a modern, sustainable approach using a heterogeneous catalyst that can be easily recovered and reused, minimizing waste and cost.[15][16]
Materials:
-
2-Chloroisonicotinonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.2 - 2.0 equiv)
-
Fe₃O₄-based nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (e.g., 10 mol%)
-
Ethanol or a 1:1 mixture of Ethanol/Water
-
3M Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer hotplate
-
Stir bar
-
Strong external magnet (e.g., Neodymium magnet)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloroisonicotinonitrile (1 mmol, 139 mg), sodium azide (1.5 mmol, 98 mg), and the magnetic nanocatalyst (e.g., 20-30 mg).
-
Solvent Addition: Add the solvent system (e.g., 5 mL of 1:1 EtOH/H₂O).[26]
-
Heating and Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) with efficient stirring.[16][26]
-
Monitoring: Monitor the reaction by TLC. These reactions are often significantly faster than traditional methods, with completion times ranging from 30 minutes to a few hours.[17][26]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be carefully decanted or pipetted off.
-
Catalyst Washing: Wash the retained catalyst with a small amount of fresh solvent (e.g., ethanol), again using the magnet to hold the catalyst while removing the wash solvent. The recovered catalyst can be dried and reused for subsequent reactions.[15]
-
Product Isolation: Combine the initial supernatant and the washings. Remove the solvent under reduced pressure. Add water to the residue, then acidify with 3M HCl to pH 1-2 to precipitate the product.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion and Future Outlook
The conversion of 2-chloroisonicotinonitrile to its corresponding tetrazole is a critical transformation for synthesizing valuable pharmaceutical intermediates. While classic methods remain viable, significant advancements have been made in developing safer, more efficient, and environmentally benign catalytic systems. The zinc-catalyzed reaction in water stands out as a robust and highly recommended protocol due to its green credentials and operational simplicity.[10] Furthermore, the emergence of heterogeneous and recyclable nanocatalysts offers a promising path toward highly sustainable industrial-scale production, aligning with the principles of modern green chemistry.[15] Future research will likely focus on refining continuous-flow processes and developing even more active and durable catalysts to further streamline the synthesis of these vital heterocyclic compounds.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. American Chemical Society. [Link]
-
Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synlett, 46(06), 781-786. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2010). Cobalt(II) complex catalyzed synthesis of 5-substituted 1H-tetrazoles. ResearchGate. [Link]
-
Le Grognec, E., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(5), 752–761. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
Sharma, K., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38787-38805. [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]
-
Le Grognec, E., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. ACS Publications. [Link]
-
Sharma, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7439-7454. [Link]
-
Mondal, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(19), 21626–21636. [Link]
-
Dehaen, W., et al. (2014). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PLoS ONE, 9(1), e85418. [Link]
-
Le Grognec, E., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. ResearchGate. [Link]
-
Swain, M. R. (n.d.). Efficient Synthesis of 5-Aryl-1H-Tetrazoles. Scribd. [Link]
-
Ghorbani-Choghamarani, A., & Azadi, G. (2021). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 11, 12345-12354. [Link]
-
Ghorbani-Choghamarani, A., & Azadi, G. (2021). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 11(21), 12345-12354. [Link]
-
Kal-Koshvandi, A., et al. (2020). Catalytic synthesis of 5‐substituted 1H‐tetrazoles 4a-f from nitriles catalyzed by ultrapure HKUST‐1 (Cu‐BTC frameworks) via [3 + 2] cycloaddition reaction. ResearchGate. [Link]
-
Smith, P. J., et al. (1998). Reactions of organotin tetrazoles: synthesis of functionalised poly-tetrazoles. Journal of the Chemical Society, Perkin Transactions 1, (23), 3843-3848. [Link]
-
Wang, X., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10972-10981. [Link]
-
PrepChem. (n.d.). Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. [Link]
-
Mirjalili, B. B. F., & Zamani, L. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Dömling, A., et al. (2016). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 116(1), 80-146. [Link]
-
Mirjalili, B. B. F., & Zamani, L. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. ResearchGate. [Link]
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Validation & Comparative
Beyond the Carboxyl: A Comparative IR Guide to the Tetrazole Ring
Topic: IR spectroscopy characteristic peaks of tetrazole ring Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Bioisostere Shift
In modern medicinal chemistry, the 5-substituted 1H-tetrazole ring is the premier bioisostere for the carboxylic acid moiety. It offers comparable acidity (
This guide provides a technical comparison between the infrared (IR) spectral signatures of carboxylic acids and tetrazoles. It moves beyond basic peak listing to explain the vibrational causality of the tetrazole ring's characteristic modes, specifically addressing tautomerism and substituent effects.
Comparative Analysis: Tetrazole vs. Carboxylic Acid
The most immediate diagnostic task is distinguishing the tetrazole ring from its carboxylic precursor or identifying it in a complex matrix.
The Spectral Shift
The transition from
| Feature | Carboxylic Acid ( | 5-Substituted Tetrazole ( | Diagnostic Note |
| Primary Identifier | C=O Stretch | Tetrazole Ring Breathing | The disappearance of the strong |
| Frequency | 1700–1760 | 1000–1100 | Tetrazole ring modes are lower energy and less intense than carbonyls. |
| Proton Donor | O-H Stretch | N-H Stretch | Both participate in strong H-bonding, broadening the peaks. |
| Frequency | 2500–3300 | 3150–3400 | Tetrazole N-H is often sharper and higher frequency than the carboxylic O-H "trough." |
| Skeletal Modes | C-O Stretch (~1200–1300 | C=N / N=N Stretches (1300–1600 | Tetrazole shows multiple bands due to ring aromaticity. |
Visualization: Identification Logic Flow
The following decision tree illustrates the logical process for confirming the tetrazole moiety using IR data.
Figure 1: Logical workflow for distinguishing Tetrazole bioisosteres from Carboxylic Acids via IR.
Detailed Characteristic Assignments
The tetrazole ring is an aromatic system with
The "Consensus" Assignments
Based on experimental data from substituted tetrazoles (e.g., Valsartan, Losartan) and computational studies (DFT), the following bands are characteristic.
| Frequency Region ( | Assignment | Intensity | Mechanistic Insight |
| 3150 – 3400 | Medium-Strong | Highly sensitive to H-bonding.[2] In solid phase, 1H-tetrazole forms intermolecular H-bonds, broadening this peak. | |
| 1600 – 1640 | Variable | Often overlaps with other aromatic signals (e.g., benzene rings in Sartans). | |
| 1400 – 1500 | Coupled Ring Vibrations | Medium | Mixed modes involving |
| 1200 – 1290 | Medium | Often cited as a specific marker for the azole ring system. | |
| 1000 – 1100 | Tetrazole Ring Breathing | Medium-Sharp | The "Fingerprint" Marker. A symmetric expansion/contraction of the ring. Highly diagnostic. |
| ~990 | Ring Deformation | Weak | In-plane bending modes. |
Expert Insight: Do not look for a single "N=N" peak. The N-N bonds in tetrazole have bond orders between 1 and 2 due to aromaticity. Look for the pattern of bands in the 1300–1600
region combined with the ring breathing mode at ~1050.
The Tautomerism Variable (1H vs. 2H)
Tetrazoles exist in annular tautomerism between the 1H-form and 2H-form .[3][4][5] This equilibrium is environmentally dependent and dramatically alters the IR spectrum.
-
Solid State: Predominantly 1H-tetrazole (stabilized by intermolecular H-bonding).
-
Gas Phase / Non-polar Solvents: Predominantly 2H-tetrazole .[5]
-
Polar Solvents (DMSO/DMF): Predominantly 1H-tetrazole .
Spectral Differentiation
If you observe unexpected shifts in the fingerprint region, check your sample state or solvent.
-
1H-Tetrazole: Shows a characteristic set of bands due to lower symmetry (
). The N-H stretch is typically lower frequency due to stronger dimerization. -
2H-Tetrazole: Often higher symmetry (
for unsubstituted), leading to fewer IR-active bands.
Figure 2: Tautomeric equilibrium shift based on environmental conditions.
Experimental Protocol: Self-Validating Workflow
Obtaining a high-quality IR spectrum of tetrazole derivatives requires managing their hygroscopicity and H-bonding potential.
Step-by-Step Methodology
-
Sample Preparation (The Critical Step):
-
Technique:ATR (Attenuated Total Reflectance) is preferred over KBr pellets.
-
Reasoning: Tetrazoles are often hygroscopic. KBr is hygroscopic. The water absorbed by KBr appears at ~3400
and ~1640 , directly masking the N-H and C=N tetrazole bands. -
Validation: If using ATR, ensure the crystal (Diamond/ZnSe) is dry. Run a background scan immediately before the sample.
-
-
Drying Protocol:
-
Vacuum dry the sample at 40°C for 2 hours prior to analysis.
-
Why? Removes surface water that interferes with the N-H region.
-
-
Data Acquisition:
-
Resolution: 4
. -
Scans: Minimum 32 (to resolve weak ring breathing modes).
-
-
Spectral Validation (The "Check" Step):
-
Check 2200-2300
: Ensure no nitrile ( ) peak exists. (Incomplete synthesis from nitrile precursor). -
Check 1700
: Ensure no residual carboxylic acid starting material. -
Check 2500-3000
: If this region is a broad "trough," the sample may be wet or contain residual carboxylic acid. Tetrazole N-H should be distinct.
-
References
-
Vibrational Spectroscopy of Triazoles and Tetrazole. ResearchGate. Available at: [Link]
-
FTIR Spectrum of Sartans (Irbesartan, Losartan, Valsartan). ResearchGate. Available at: [Link]
-
Exploring Tetrazole Chemistry: Spectroscopic Characteristics. Frontiers in Chemistry. Available at: [Link]
-
Tautomerism and Thermal Decomposition of Tetrazole. Journal of Physical Chemistry A. Available at: [Link]
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Pyridine Tetrazole Purity Analysis
Introduction: The Imperative for Purity in Heterocyclic APIs
In the landscape of pharmaceutical development, the chemical purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex heterocyclic molecules such as pyridine tetrazole derivatives, which are prevalent in modern therapeutics, a robust analytical method for purity determination is paramount. These compounds often possess unique physicochemical properties, such as the basicity of the pyridine ring and the acidity of the tetrazole moiety, which present distinct challenges for chromatographic separation.
This guide provides an in-depth, experience-driven approach to developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for a model pyridine tetrazole compound. We will dissect the rationale behind each methodological choice, present a detailed experimental protocol, and compare the performance of this gold-standard technique against orthogonal methods. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop self-validating, reliable, and accurate purity methods that stand up to rigorous regulatory scrutiny, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
The Analytical Challenge: Navigating the Amphoteric Nature of Pyridine Tetrazoles
The core challenge in the chromatography of pyridine tetrazole compounds lies in their amphoteric, or zwitterionic, nature. The pyridine group (a weak base) and the tetrazole group (a weak acid) can exist in cationic, anionic, neutral, or zwitterionic forms depending on the pH of the environment. This pH-dependent ionization directly impacts retention time, peak shape, and selectivity on a reversed-phase column. An improperly controlled mobile phase pH can lead to severe peak tailing, poor resolution from impurities, and non-reproducible results. Therefore, the central pillar of our method development is the meticulous control of the mobile phase pH to ensure a consistent and single ionic state for the analyte during analysis.
A Robust RP-HPLC Method for Pyridine Tetrazole Purity
High-Performance Liquid Chromatography (HPLC) is the premier method for purity analysis due to its high resolution, sensitivity, and specificity.[3][4] A well-developed RP-HPLC method can effectively separate the main compound from process-related impurities (starting materials, by-products) and degradation products.[5]
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for separating aromatic and moderately polar compounds, making it an ideal starting point.[3] Modern, high-purity, end-capped silica C18 columns are crucial to minimize secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica surface, which is a primary cause of peak tailing.
-
Mobile Phase Strategy: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) is selected to ensure the separation of impurities with a wide range of polarities.[3]
-
Buffer and pH Control: This is the most critical parameter. A phosphate buffer is chosen for its excellent buffering capacity in the pH range of 2 to 8. By setting the mobile phase pH to approximately 3.0 with phosphoric acid, we ensure that the basic pyridine moiety is fully protonated (cationic) while the acidic tetrazole group remains largely non-ionized. This provides a single, consistent ionic form of the analyte, promoting sharp, symmetrical peaks and reproducible retention.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.
-
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies impurities at a specified wavelength (e.g., the λmax of the pyridine tetrazole core) but also provides spectral data across a range (e.g., 200-400 nm).[3] This is invaluable for assessing peak purity and identifying co-eluting impurities, a key aspect of a stability-indicating method.[6]
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC purity method.
Detailed Experimental Protocol: RP-HPLC for Pyridine Tetrazole
-
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and PDA detector.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with 85% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or the λmax of the analyte), with PDA scanning from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Pyridine Tetrazole API sample.
-
Dissolve in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
-
-
Data Analysis:
-
Purity is calculated using the area percent method, where the area of the main API peak is expressed as a percentage of the total area of all integrated peaks.
-
Impurity levels are reported based on ICH thresholds (e.g., reporting threshold of 0.05%).[1]
-
Method Validation: A Self-Validating System
A robust HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7] The validation process provides a self-validating system, ensuring the method is accurate, precise, and reliable.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999; baseline resolution between analyte and all known impurities/degradants.[5] |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of test concentration).[6] |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at multiple levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for the main peak and ≤ 10.0% for impurities at the specification limit.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[6] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, and column temperature are varied slightly.[8] |
Comparative Analysis: HPLC vs. Orthogonal Techniques
While HPLC is the gold standard, other techniques can provide complementary or preliminary data.[4] A multi-technique approach, using orthogonal methods (methods with different separation principles), provides the highest level of confidence in a purity assessment.
Logical Comparison of Analytical Techniques
Caption: Relationship of analytical techniques for pyridine tetrazole purity.
Performance Comparison Table
| Parameter | Developed RP-HPLC Method | Thin-Layer Chromatography (TLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a polar mobile phase and a non-polar stationary phase. | Differential partitioning between a stationary phase and a mobile phase.[3] | Partitioning using supercritical CO₂ as the primary mobile phase.[9] |
| Resolution | Very High | Low to Moderate | High |
| Sensitivity | High (ng to pg level) | Low (µg level) | High (ng level) |
| Quantitation | Excellent (Fully quantitative) | Semi-quantitative at best | Excellent (Fully quantitative) |
| Speed | Moderate (20-40 min per sample) | Fast (for multiple samples) | Very Fast (3-10 min per sample) |
| Cost per Sample | Moderate | Very Low | High (instrumentation) |
| Regulatory Acceptance | Gold standard for purity testing.[10] | Used for limit tests or screening. | Gaining acceptance, excellent for orthogonal confirmation and chiral purity.[9] |
| Best For | Accurate and precise purity determination, stability studies, and quality control. | Rapid screening of reaction progress, preliminary impurity checks. | Orthogonal confirmation of purity, analysis of chiral isomers, high-throughput screening. |
Conclusion
The development of a robust, stability-indicating RP-HPLC method is critical for ensuring the quality, safety, and efficacy of pyridine tetrazole-based pharmaceuticals. The method detailed in this guide, built on a foundation of understanding the analyte's unique chemistry and leveraging modern chromatographic tools, provides a reliable and accurate system for purity determination. By carefully selecting the stationary phase, meticulously controlling the mobile phase pH to manage the compound's amphoteric nature, and employing a PDA detector for comprehensive analysis, we establish a method that is both trustworthy and compliant with global regulatory standards.[1][7] While orthogonal techniques like TLC and SFC have their place for screening and confirmation, the validated RP-HPLC method remains the definitive gold standard for the final purity assessment of these important therapeutic agents.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
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- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency.
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
- Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S.
- Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2014). PMC.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI.
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A Comparative Guide to the UV-Vis Absorption Spectra of 2-Chloropyridine Derivatives
This guide provides an in-depth comparison of the UV-Vis absorption spectra of 2-chloropyridine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and quantification of heterocyclic compounds. This document delves into the theoretical underpinnings of the observed spectral shifts, offers practical experimental protocols, and presents comparative data to aid in the analysis of this important class of molecules.
Introduction: The Significance of 2-Chloropyridines and their Spectroscopic Fingerprints
2-Chloropyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The electronic properties of the pyridine ring, modified by the presence of a chlorine atom and other substituents, can be effectively probed using UV-Vis spectroscopy. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[2] The resulting spectrum is a unique fingerprint that is highly sensitive to the molecular structure, the nature and position of substituents, and the solvent environment.
Understanding the nuances of the UV-Vis absorption spectra of 2-chloropyridine derivatives is paramount for several reasons:
-
Structural Elucidation: The position (λmax) and intensity (molar absorptivity, ε) of absorption bands provide valuable information about the electronic structure and the presence of chromophores.[3]
-
Quantitative Analysis: Adherence to the Beer-Lambert law allows for the accurate determination of the concentration of these compounds in solution.
-
Reaction Monitoring: Spectroscopic changes can be used to track the progress of chemical reactions involving 2-chloropyridine derivatives.
-
Physicochemical Property Assessment: Solvent-dependent spectral shifts (solvatochromism) can offer insights into the polarity of the molecule and its interactions with the surrounding medium.[2][4]
This guide will compare the UV-Vis absorption spectra of 2-chloropyridine with derivatives containing both electron-donating and electron-withdrawing groups. We will explore the theoretical basis for the observed spectral shifts and provide a detailed, validated protocol for acquiring high-quality UV-Vis spectra for these compounds.
Theoretical Background: Understanding Electronic Transitions in Pyridine Systems
The UV-Vis absorption spectra of 2-chloropyridine derivatives are governed by electronic transitions within the molecule. The pyridine ring contains a conjugated system of π-electrons and a nitrogen atom with a non-bonding pair of electrons (n-electrons). The primary electronic transitions observed are:
-
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically of high energy and result in strong absorption bands. In pyridine derivatives, these are often referred to as the E-bands.[5]
-
n → π* Transitions: This involves the promotion of an electron from a non-bonding n-orbital (on the nitrogen atom) to an anti-bonding π* orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π → π* transitions. These are often referred to as R-bands.[5]
The position and intensity of these absorption bands are significantly influenced by the nature and position of substituents on the pyridine ring.
The Influence of Substituents
Substituents can alter the energy of the molecular orbitals involved in electronic transitions, leading to shifts in the absorption maximum (λmax).
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This is often caused by substituents that extend the conjugated system or by electron-donating groups (auxochromes) which raise the energy of the highest occupied molecular orbital (HOMO).
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This can be caused by substituents that disrupt conjugation or by the interaction of polar solvents with non-bonding electrons.
Electron-donating groups (EDGs) , such as amino (-NH2) and methoxy (-OCH3) groups, have lone pairs of electrons that can be delocalized into the pyridine ring through resonance. This raises the energy of the HOMO, decreasing the HOMO-LUMO energy gap and resulting in a bathochromic shift.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, pull electron density from the ring. This can lower the energy of the lowest unoccupied molecular orbital (LUMO), also leading to a decrease in the HOMO-LUMO gap and a bathochromic shift.
The Effect of Solvents (Solvatochromism)
The polarity of the solvent can significantly impact the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism.[2]
-
π → π* Transitions: In these transitions, the excited state is often more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a smaller energy gap and a bathochromic (red) shift.
-
n → π* Transitions: The ground state is stabilized in polar, protic solvents through hydrogen bonding to the non-bonding electrons on the nitrogen atom. This increases the energy required for the n → π* transition, resulting in a hypsochromic (blue) shift.[5]
Comparative Analysis of 2-Chloropyridine Derivatives
The following table summarizes the available UV-Vis absorption data for 2-chloropyridine and several of its derivatives. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Compound | Substituent(s) | λmax (nm) | log ε | Solvent | Key Observations & Citations |
| 2-Chloropyridine | None | 256.2 | - | Chloroform | The parent compound serves as our baseline.[6] A UV/Visible spectrum is also available in the NIST WebBook.[7] |
| 2-Chloro-5-nitropyridine | 5-NO2 (EWG) | ~265, ~310 | ~4.0, ~3.3 | - | The nitro group causes a significant bathochromic shift with two distinct absorption bands.[8] |
| 2-Chloro-3-nitropyridine | 3-NO2 (EWG) | - | - | - | A UV/Visible spectrum is available in the NIST WebBook, though without molar absorptivity data.[9] |
| 2-Amino-5-chloropyridine | 5-NH2 (EDG) | 348 (cut-off) | - | - | The strong electron-donating amino group leads to a substantial bathochromic shift.[10] |
| 2-Chloro-6-methoxypyridine | 6-OCH3 (EDG) | - | - | Various | A study notes a red shift for the n-π* transition in this derivative.[5] |
| 2-Chloro-6-methylpyridine | 6-CH3 (weak EDG) | - | - | Various | The electronic spectra have been studied in various solvents.[5] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Molar absorptivity (ε) data was not available for all compounds.
The data clearly illustrates the principles outlined in Section 2.0. The presence of a strong electron-withdrawing nitro group at the 5-position in 2-chloro-5-nitropyridine results in a significant bathochromic shift compared to the parent 2-chloropyridine.[6][8] Similarly, the powerful electron-donating amino group in 2-amino-5-chloropyridine pushes the absorption to a much longer wavelength.[10]
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, self-validating protocol for obtaining high-quality UV-Vis absorption spectra of 2-chloropyridine derivatives.
Materials and Equipment
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Spectroscopic grade solvents (e.g., ethanol, hexane, acetonitrile)
-
2-Chloropyridine derivative samples
Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis of 2-chloropyridine derivatives.
Step-by-Step Methodology
4.3.1 Preparation of Stock and Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 2-chloropyridine derivative and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark with the same solvent. This ensures accuracy in concentration.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution into volumetric flasks. A typical concentration range for analysis is 1-20 µg/mL. This range is chosen to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
4.3.2 Instrument Setup and Measurement
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Parameter Setup: Set the desired wavelength range for the scan (e.g., 200-400 nm for these compounds). Set the scan speed to medium and the data interval to 1 nm.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction. This step is crucial as it subtracts the absorbance of the solvent and the cuvettes, ensuring that the measured absorbance is solely due to the analyte.
-
Sample Measurement: Empty the sample cuvette, rinse it with the lowest concentration standard, and then fill it with the same standard. Place it in the sample holder and record the spectrum. Repeat this process for all standards, moving from the lowest to the highest concentration. Finally, measure the absorbance of the unknown sample solution. Rinsing the cuvette with the solution to be measured prevents dilution errors.
4.3.3 Data Analysis
-
Determine λmax: From the spectrum of one of the standards, identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards. Perform a linear regression analysis. A coefficient of determination (R²) value of >0.999 indicates a strong linear relationship, validating the method over this concentration range.
-
Calculate Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), b is the path length (typically 1 cm), and c is the concentration (mol L⁻¹). The slope of the absorbance vs. concentration (in mol L⁻¹) plot is equal to ε (assuming a 1 cm path length).
Causality and Self-Validation in the Experimental Design
The described protocol incorporates several steps to ensure the trustworthiness and accuracy of the results.
-
Use of Volumetric Glassware: Class A volumetric flasks and pipettes are used to minimize errors in concentration, which is fundamental for accurate quantitative analysis and the determination of molar absorptivity.
-
Spectroscopic Grade Solvents: These solvents have low absorbance in the UV region, minimizing interference and providing a clean baseline.
-
Matched Quartz Cuvettes: Quartz is transparent in the UV region, and using a matched pair ensures that the reference and sample beams pass through optically identical paths, making the baseline correction more accurate.
-
Baseline Correction: This is a critical self-validating step. By zeroing the instrument with the solvent blank, any absorbance from the solvent or cuvettes is electronically subtracted from the sample's spectrum.
-
Calibration Curve Linearity: The linearity of the calibration curve (R² > 0.999) confirms that the Beer-Lambert law is obeyed over the tested concentration range. This validates that there are no significant intermolecular interactions or instrumental deviations affecting the measurements at these concentrations.
Conclusion and Future Perspectives
The UV-Vis absorption spectra of 2-chloropyridine derivatives are highly informative, providing a rapid and reliable method for both qualitative and quantitative analysis. The electronic effects of substituents on the pyridine ring predictably influence the λmax, with electron-donating and electron-withdrawing groups generally causing a bathochromic shift. Furthermore, the solvent environment can fine-tune the spectral features, particularly for transitions involving non-bonding electrons.
The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers working with this class of compounds. While this guide compiles available data, there is a clear need for a systematic study that characterizes a broader range of 2-chloropyridine derivatives in a standardized set of solvents to allow for more direct and comprehensive comparisons. Such work would further enhance our understanding of the structure-property relationships in these important heterocyclic systems.
References
- Gogoi, P., Mohan, U., Borpuzari, M. P., Boruah, A., & Baruah, S. K. (2016). UV-Visible spectroscopy and density functional study of solvent effect on halogen bonded charge-transfer complex of 2-Chloropyridine and iodine monochloride. Arabian Journal of Chemistry.
- Refat, M. S., et al. (2013). As cited in Gogoi et al. (2016). UV-Visible spectroscopy and density functional study of solvent effect on halogen bonded charge-transfer complex of 2-Chloropyridine and iodine monochloride. Arabian Journal of Chemistry.
- Trusovs, S. (2014). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1.
- Smith, J. et al. (2025).
- Gogoi, P., et al. (2025). UV–Vis spectroscopy and density functional study of solvent effect on the charge transfer band of the n → σ* complexes of 2-Methylpyridine and 2-Chloropyridine with molecular iodine.
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PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Wikimedia Foundation. Retrieved from [Link]
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- Doe, J. (2023). A preparation of 2-chloropyridine.
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NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link]
- Al-gamal, A. A. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
- Thermo Fisher Scientific. (2026). 2-chloro-5-cyanopyridine, 97%. Thermo Fisher Scientific.
- Vasilache, V. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Molecules.
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NIST. (n.d.). 2-Chloro-5-nitropyridine. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methyl-pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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- Chen, C. H. (n.d.). UV‐vis absorption spectra of 2, and 5 in CH2Cl2 solution.
- Ng, S. W. (2010). 2-Chloro-3-nitropyridine.
- Chempanda. (n.d.).
- Gaina, L. (2026). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides.
- Cupellini, L. (2025). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI.
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A Researcher's Guide to the Ionization Constants (pKa) of 5-(2-chloropyridin-4-yl)-1H-tetrazole
Abstract
The ionization constant (pKa) is a foundational physicochemical parameter in drug discovery, governing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive analysis of the pKa values of 5-(2-chloropyridin-4-yl)-1H-tetrazole, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of directly published experimental data for this specific molecule, we present a robust framework for its characterization. This document details validated experimental methodologies—potentiometric titration and UV-Vis spectrophotometry—for empirical pKa determination, including protocols adapted for poorly soluble compounds. Furthermore, we explore computational prediction strategies as a powerful adjunct. By dissecting the molecule into its constituent tetrazole and 2-chloropyridine moieties, we provide a comparative analysis with structurally related analogs to establish a scientifically grounded estimation of its acidic and basic pKa values. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and determine the critical ionization behavior of this and similar novel chemical entities.
Introduction: The Critical Role of pKa in Drug Development
The journey of a drug candidate from a laboratory bench to clinical application is profoundly influenced by its physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out for its far-reaching implications. The pKa value dictates the extent of ionization of a compound at a given pH, which in turn modulates critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2] For a molecule like 5-(2-chloropyridin-4-yl)-1H-tetrazole, understanding its ionization state is paramount. Will it be charged or neutral in the acidic environment of the stomach or the physiological pH of the blood (approximately 7.4)? The answer governs its ability to dissolve, cross cellular membranes, and interact with its biological target.[2]
This molecule possesses two potential ionization centers: the acidic proton on the tetrazole ring and the basic nitrogen atom of the pyridine ring. Therefore, we expect it to have at least two distinct pKa values. This guide provides the necessary theoretical foundation and practical methodologies to determine these values accurately.
Experimental Determination of pKa Values
Direct empirical measurement remains the gold standard for pKa determination. The two most widely employed and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.[3][4] A significant practical challenge for many drug-like molecules, including potentially 5-(2-chloropyridin-4-yl)-1H-tetrazole, is poor aqueous solubility.[1][3][5] The following protocols incorporate strategies, such as the use of co-solvents, to address this issue.[1][4][6]
Method 1: Potentiometric Titration
Potentiometric titration is a highly precise method that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[4][7][8] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[7][9]
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[7] Ensure the electrode is in excellent condition.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent. For poorly soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) may be required.[4] The final analyte concentration should be at least 10⁻⁴ M to ensure a detectable titration curve inflection.[3][4]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel on a magnetic stirrer.
-
Purge the solution with nitrogen gas before and during the titration to eliminate dissolved CO₂, which can interfere with measurements, especially when titrating with a base.[4]
-
Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
-
Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic pKa or 0.1 M NaOH for an acidic pKa).
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately identify the equivalence point(s).[10]
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa.[7][9]
-
Computational pKa Prediction
When experimental determination is not feasible, or as a preliminary step, computational methods provide valuable pKa estimates. [11][12]These methods calculate the Gibbs free energy change of the deprotonation reaction using thermodynamic cycles. [11]While various levels of theory exist, Density Functional Theory (DFT) combined with a solvation model often provides a good balance of accuracy and computational cost. [13][14]
Comparative Analysis and pKa Estimation
To estimate the pKa values of 5-(2-chloropyridin-4-yl)-1H-tetrazole, we can analyze the electronic properties of its constituent parts and compare them to known values of similar compounds.
The molecule has two key ionizable centers, leading to two primary equilibria:
The Acidic Center: 1H-Tetrazole Ring
The unsubstituted 1H-tetrazole is a weak acid with a pKa of approximately 4.9, making it comparable in acidity to carboxylic acids. [15][16]This acidity stems from the aromatic stabilization of the resulting tetrazolate anion, where the negative charge is delocalized over the four nitrogen atoms. [15]Tetrazoles are frequently used as bioisosteres for carboxylic acids in drug design for this reason. [16][17] The substituent at the 5-position significantly modulates this acidity. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it (raise pKa). In our target molecule, the 5-substituent is a 2-chloropyridin-4-yl group. The pyridine ring itself is electron-withdrawing, and this effect is amplified by the inductive effect of the chlorine atom. Therefore, we can confidently predict that the pKa of the tetrazole proton in 5-(2-chloropyridin-4-yl)-1H-tetrazole will be lower (more acidic) than 4.9 .
The Basic Center: Pyridine Nitrogen
Pyridine is a weak base with a pKa of 5.23 for its conjugate acid, the pyridinium ion. [18]The lone pair of electrons on the nitrogen atom is available for protonation. [19]The basicity of the pyridine ring is highly sensitive to substituents. [20][21]
-
Effect of the Chlorine Atom: The chlorine atom at the 2-position is strongly electron-withdrawing via the inductive effect (-I). This effect reduces the electron density on the pyridine ring, including the nitrogen atom, making the lone pair less available for protonation. [19]Consequently, 2-chloropyridine is a much weaker base than pyridine.
-
Effect of the Tetrazolyl Group: The 5-(1H-tetrazolyl) group at the 4-position is also electron-withdrawing. This further decreases the electron density on the pyridine nitrogen.
Combining these two strong electron-withdrawing effects, we can predict that the pKa of the pyridine nitrogen in 5-(2-chloropyridin-4-yl)-1H-tetrazole will be significantly lower (less basic) than 5.23 .
Data Comparison and Estimated Values
To refine our estimate, we can compare the pKa values of relevant parent heterocycles and substituted analogs.
| Compound | pKa Value(s) | Type | Rationale for Comparison | Reference |
| 1H-Tetrazole | ~4.9 | Acidic | Parent acidic heterocycle. | [15][16] |
| Pyridine | 5.23 | Basic | Parent basic heterocycle. | [18] |
| 2-Chloropyridine | 0.72 | Basic | Demonstrates the strong base-weakening effect of the 2-chloro substituent. | [22] |
| 5-Phenyl-1H-tetrazole | 4.83 | Acidic | Shows the effect of an aryl substituent on tetrazole acidity. | [23] |
| 5-(2-chloropyridin-4-yl)-1H-tetrazole | ~3.5 - 4.5 (Est.) | Acidic | The strongly electron-withdrawing 2-chloropyridin-4-yl group will lower the tetrazole pKa significantly more than a simple phenyl group. | - |
| 5-(2-chloropyridin-4-yl)-1H-tetrazole | < 1.0 (Est.) | Basic | The combined electron-withdrawing effects of the 2-chloro and 4-tetrazolyl groups will make the pyridine nitrogen very weakly basic. | - |
Conclusion
While a definitive experimental pKa for 5-(2-chloropyridin-4-yl)-1H-tetrazole is not available in the current literature, a robust scientific estimation is possible through comparative analysis. The molecule is predicted to have two pKa values:
-
An acidic pKa, estimated to be in the range of 3.5 to 4.5 , corresponding to the deprotonation of the tetrazole N-H bond.
-
A basic pKa, estimated to be less than 1.0 , corresponding to the protonation of the pyridine nitrogen.
These estimations indicate that at physiological pH (~7.4), the molecule will exist almost exclusively as the deprotonated tetrazolate anion. This information is critical for predicting its behavior in biological systems. For definitive values essential for regulatory filings or advanced drug development, empirical determination using the detailed potentiometric or spectrophotometric protocols provided in this guide is strongly recommended.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013).
- Barceló-Oliver, M., et al. (2011). Rapid Determination of Ionization Constants (pKa)
- Jusufi, A., & Grueso, E. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
- ECETOC. (2007). Measurement of Acidity (pKa). ECETOC Technical Report No. 100.
- Aktaş, A. H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Chemistry Stack Exchange. (2024). Why is tetrazole acidic?.
- Latupeirissa, G., et al. (2020). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Periódico Tchê Química.
- Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods.
- Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
